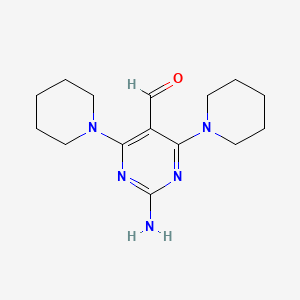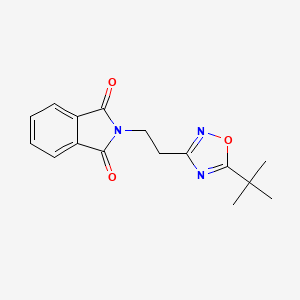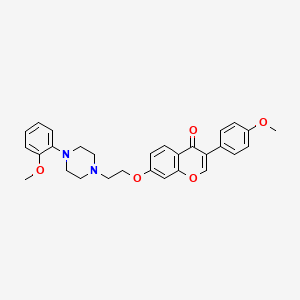
1-(2-Methylazetidin-2-yl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylazetidin-2-yl)ethanone;hydrochloride is a chemical compound with the CAS Number: 2287332-20-9 . It has a molecular formula of C6H12ClNO and a molecular weight of 149.62 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-methylazetidin-2-yl group attached to an ethanone group . The hydrochloride indicates that it is a salt with a chloride ion .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 149.62 . The compound is stored at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Compounds structurally related to "1-(2-Methylazetidin-2-yl)ethanone hydrochloride" have been synthesized and characterized for applications such as corrosion inhibition. For example, a study on a triazole derivative demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid environments, highlighting the potential of such compounds in protecting metals from corrosion (Jawad et al., 2020).
Antibacterial Agents
Research on oxazolidinone analogs, closely related to the azetidinone class, has shown significant antibacterial activities against a variety of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These studies underscore the role of azetidinone derivatives as promising leads in the development of new antibacterial agents (Zurenko et al., 1996).
Antimicrobial and Antioxidant Activities
Compounds containing the azetidinone ring have been synthesized and evaluated for their pharmacological properties, including antimicrobial and antioxidant activities. These studies highlight the versatility of azetidinone derivatives in medicinal chemistry, offering potential templates for the development of new therapeutic agents (Mistry & Desai, 2006).
Antiviral Research
In the context of emerging infectious diseases, azetidinone and triazole hybrids have been investigated for their antiviral potential, including against COVID-19. These efforts demonstrate the application of "1-(2-Methylazetidin-2-yl)ethanone hydrochloride" derivatives in addressing global health challenges by targeting key viral enzymes (Rashdan et al., 2021).
Synthetic Chemistry and Drug Development
The synthetic versatility of azetidinone derivatives enables their application in the development of novel drug molecules. Studies have focused on synthesizing and characterizing new compounds with potential anti-inflammatory, analgesic, and anticonvulsant activities, showcasing the broad applicability of these derivatives in drug discovery and development (El-Sawy et al., 2014).
Safety and Hazards
The safety information for 1-(2-Methylazetidin-2-yl)ethanone;hydrochloride indicates that it has some hazards associated with it. The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(2-methylazetidin-2-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5(8)6(2)3-4-7-6;/h7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVGPCZETOGDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)




![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)

![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)
![Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541618.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2541620.png)
